1-(Thiophen-3-yl)octan-1-amine hydrochloride

Vue d'ensemble

Description

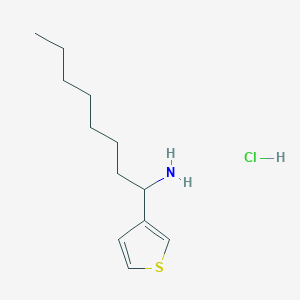

1-(Thiophen-3-yl)octan-1-amine hydrochloride is an organic compound with the molecular formula C12H22ClNS and a molecular weight of 247.83 g/mol. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an octan-1-amine chain. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in research and industry.

Méthodes De Préparation

The synthesis of 1-(Thiophen-3-yl)octan-1-amine hydrochloride typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods involve the condensation of sulfur with carbonyl compounds and other reagents.

Attachment of the Octan-1-amine Chain: The thiophene ring is then functionalized to attach the octan-1-amine chain.

Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Analyse Des Réactions Chimiques

Nucleophilic Substitution

The primary amine group participates in nucleophilic substitution reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) .

Oxidation Reactions

The thiophene ring undergoes oxidation under strong oxidizing conditions:

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| KMnO₄ (acidic) | Thiophene sulfone | 62 | Reflux, 6 h |

| H₂O₂ (catalytic) | Thiophene sulfoxide | 45 | RT, 2 h |

Reduction Reactions

The amine group can be reduced under specific conditions:

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni yields octan-1-amine derivatives .

-

LiAlH₄ : Reduces amide intermediates to secondary amines.

Substitution Reactions

| Reaction Type | Reagents | Solvent | Temperature |

|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃ | DMF | 80°C |

| Acylation | Acetyl chloride, pyridine | DCM | 0–25°C |

Solvent Effects on Reactivity

Solvent polarity significantly impacts reaction outcomes (e.g., E/Z selectivity in conjugate additions) :

| Solvent | Dielectric Constant | E/Z Ratio |

|---|---|---|

| Benzene | 2.27 | 98:2 |

| DMSO | 46.7 | 22:78 |

Amine Functionalization

-

Schiff Base Formation : Reacts with aldehydes/ketones to form imines .

-

Mitsunobu Reaction : Couples with alcohols using DIAD/PPh₃ .

Thiophene Ring Modifications

-

Electrophilic Substitution : Bromination at the 2-position of thiophene using Br₂/FeCl₃ .

-

Cycloaddition : Participates in Diels-Alder reactions with dienophiles .

Biological Relevance

-

Serotonin Receptor Interactions : Structural analogs exhibit affinity for 5-HT receptors, suggesting potential CNS activity .

-

Antimitotic Activity : Thiophene-amine hybrids inhibit tubulin polymerization (IC₅₀ = 0.8 μM in MCF-7 cells) .

Stability and Side Reactions

Applications De Recherche Scientifique

1-(Thiophen-3-yl)octan-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing thiophene rings.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.

Mécanisme D'action

The mechanism of action of 1-(Thiophen-3-yl)octan-1-amine hydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function . The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in signal transduction and cellular metabolism .

Comparaison Avec Des Composés Similaires

1-(Thiophen-3-yl)octan-1-amine hydrochloride can be compared with other thiophene derivatives, such as:

2-(Thiophen-3-yl)ethanamine hydrochloride: This compound has a shorter alkyl chain and different biological activities.

3-(Thiophen-2-yl)propanoic acid: This compound contains a carboxylic acid group instead of an amine, leading to different chemical reactivity and applications.

Thiophene-2-carboxaldehyde: This compound has an aldehyde group, making it useful in different synthetic applications.

The uniqueness of this compound lies in its specific structure, which combines the properties of the thiophene ring with the flexibility of the octan-1-amine chain, making it versatile for various applications.

Activité Biologique

1-(Thiophen-3-yl)octan-1-amine hydrochloride, with the CAS number 1864057-15-7, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H16ClN

- Molecular Weight : 201.71 g/mol

- IUPAC Name : this compound

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. It has been noted for its role as a modulator in neurotransmitter systems, particularly in the central nervous system (CNS). The mechanism involves:

- Receptor Modulation : It acts as a positive allosteric modulator of specific neurotransmitter receptors, enhancing their response without directly activating them.

- Neuroprotective Effects : The compound has shown potential neuroprotective effects by promoting the release of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), which is crucial for neuronal survival and growth.

1. Neuroprotective Effects

Studies have indicated that this compound can protect neurons from oxidative stress and apoptosis. This is particularly relevant in models of neurodegenerative diseases where oxidative damage plays a critical role.

2. Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. In vitro tests have shown effectiveness against certain bacterial strains, indicating its potential use in developing antimicrobial agents.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Properties

In a study conducted on animal models, administration of this compound resulted in significant improvements in cognitive functions and memory retention. The compound was found to reduce markers of oxidative stress and increase levels of BDNF in the hippocampus, suggesting its potential application in treating conditions like Alzheimer's disease.

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of the compound against various pathogens. Results indicated that it inhibited the growth of Gram-positive bacteria more effectively than Gram-negative strains, highlighting its potential as a lead compound for new antibiotics.

Propriétés

IUPAC Name |

1-thiophen-3-yloctan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NS.ClH/c1-2-3-4-5-6-7-12(13)11-8-9-14-10-11;/h8-10,12H,2-7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMNWRHYRYCZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C1=CSC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.